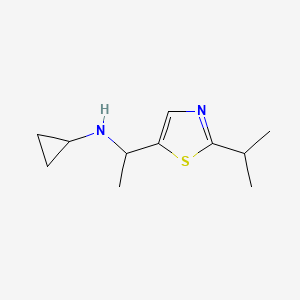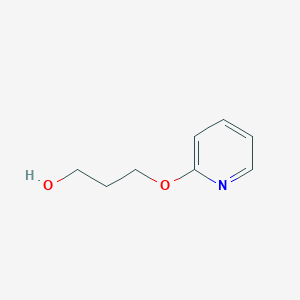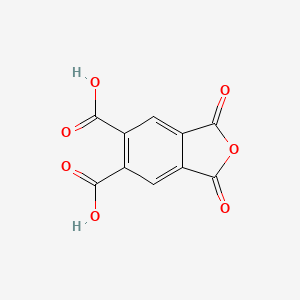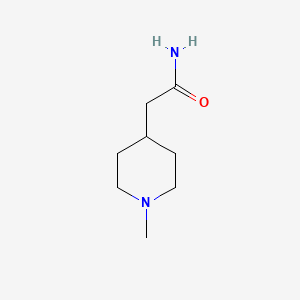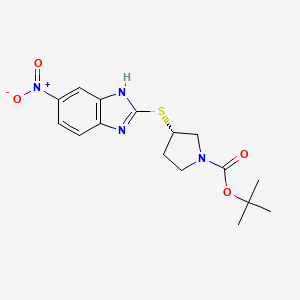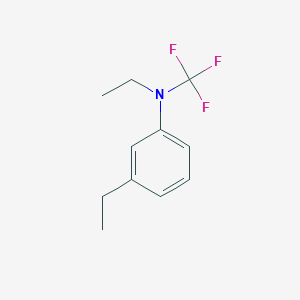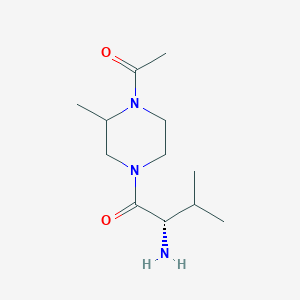
(S)-1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Acetylation: The piperazine derivative is then acetylated using acetic anhydride or acetyl chloride under basic conditions.
Introduction of the Amino Group: The amino group is introduced through reductive amination or other suitable methods.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving protecting groups to ensure selectivity.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening for reaction optimization, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the amino group.
Reduction: Reduction reactions can be used to modify the acetyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (S)-1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be used to study the effects of piperazine derivatives on biological systems. It can serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Piperazine derivatives are known for their activity against various diseases, including infections and neurological disorders.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.
類似化合物との比較
Similar Compounds
- 1-(4-Acetyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one
- 1-(3-Methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one
- 1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-butan-1-one
Uniqueness
(S)-1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one is unique due to its specific stereochemistry and functional groups. The presence of the acetyl group and the specific arrangement of the amino and methyl groups contribute to its distinct chemical and biological properties.
特性
分子式 |
C12H23N3O2 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC名 |
(2S)-1-(4-acetyl-3-methylpiperazin-1-yl)-2-amino-3-methylbutan-1-one |
InChI |
InChI=1S/C12H23N3O2/c1-8(2)11(13)12(17)14-5-6-15(10(4)16)9(3)7-14/h8-9,11H,5-7,13H2,1-4H3/t9?,11-/m0/s1 |
InChIキー |
MDBSUOXAYHBCOB-UMJHXOGRSA-N |
異性体SMILES |
CC1CN(CCN1C(=O)C)C(=O)[C@H](C(C)C)N |
正規SMILES |
CC1CN(CCN1C(=O)C)C(=O)C(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl 3-amino-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13965957.png)
